molecular formula C29H48O3 B1174061 C.I. Acid Orange 120 CAS No. 12234-94-5

C.I. Acid Orange 120

Cat. No.: B1174061
CAS No.: 12234-94-5
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Description

Contextualization within Synthetic Dye Chemistry

Synthetic dyes are chemical compounds used to impart color to various materials such as textiles, paper, leather, and plastics. hridhanchem.comtaylorandfrancis.com Unlike pigments, which are insoluble particles dispersed in a medium, dyes are typically soluble and bind to the substrate on a molecular level. britannica.com The advent of synthetic dyes in the 19th century revolutionized the coloration industry, offering a wider range of colors, greater consistency, and often better fastness properties compared to natural dyes. hridhanchem.comnih.gov Synthetic dyes can be classified based on their chemical structure, with one of the largest and most important classes being azo dyes. hridhanchem.com Azo dyes are organic compounds characterized by the presence of one or more azo groups (—N=N—) which connect aromatic rings. britannica.comwikipedia.org This azo group acts as a chromophore, the part of the molecule responsible for its color. nih.gov

Historical Development of Azo Dyes

The history of azo dyes began in 1858 when Peter Griess discovered the diazotization reaction, a pivotal process for synthesizing these compounds. ekb.eg This was followed by the first commercial azo dyes, Aniline (B41778) Yellow and Bismarck Brown, in the early 1860s. cdnsciencepub.com A significant breakthrough occurred in 1884 with the discovery of Congo red, the first direct dye for cotton, which could be applied without a mordant. dyespigments.netbritannica.com The simplicity of their synthesis, which involves diazotization of a primary aromatic amine followed by coupling with an electron-rich compound like a phenol (B47542) or another amine, led to the rapid development and commercialization of a vast array of azo dyes. nih.govchemistrystudent.com This versatility allowed for the creation of dyes with a wide spectrum of colors and properties tailored to specific applications. ekb.eg

General Significance of Industrial Dyes in Contemporary Society

Industrial dyes are integral to numerous sectors of modern society, extending far beyond the textile industry. They are essential in the manufacturing of paper, leather goods, plastics, and even in high-tech applications. nih.govtextileengineering.net In the textile sector, synthetic dyes are used to color a vast array of natural and synthetic fibers, including cotton, wool, silk, polyester, and nylon. hridhanchem.comtextileengineering.net The food and cosmetic industries also utilize dyes to enhance the visual appeal of products. hridhanchem.comhridhanchem.com Furthermore, certain dyes have found applications in the pharmaceutical industry for coloring medications and in biological staining for research purposes. dyespigments.netscindiaindustries.com The economic impact is substantial, with azo dyes alone constituting a significant percentage of the global dye market. wikipedia.orgnih.gov

Overview of Research Paradigms in Dye Science

Contemporary research in dye science is multifaceted, addressing both fundamental and applied aspects. One major area of focus is the development of novel dye structures with enhanced properties, such as improved light and wash fastness, and greater color intensity. nih.gov Another significant research paradigm involves making the dyeing process more environmentally friendly. This includes the development of dyes that require less water and energy for application and are more biodegradable. google.com There is also a growing interest in the application of dyes in advanced technologies, such as dye-sensitized solar cells (DSSCs), where dyes act as light-harvesting components. ncsu.educolorado.edu Furthermore, computational methods, such as molecular modeling, are increasingly being used to predict the properties of new dyes and to understand the mechanisms of dyeing and dye degradation at a molecular level. ncsu.edu Research also explores the potential of dyes in medical applications, for instance, as photosensitizers in photodynamic therapy for cancer treatment. nih.gov

Chemical Compound C.I. Acid Orange 120

This compound is a synthetic dye belonging to the acid dye class. Acid dyes are typically sodium salts of sulfonic or carboxylic acids and are used for dyeing protein fibers like wool and silk, as well as synthetic fibers such as nylon. ekb.eg

Chemical Identity and Structure

The precise chemical structure and molecular formula for this compound are not consistently available in the provided search results. While other acid orange dyes like Acid Orange 7, 10, and 12 are well-defined with specific CAS numbers and molecular structures, the same level of detail for Acid Orange 120 is not readily found. worlddyevariety.comworlddyevariety.comworlddyevariety.com

Synthesis and Manufacturing Processes

The general synthesis of acid azo dyes involves two main steps: diazotization and coupling. chemistrystudent.com In the first step, a primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt. chemistrystudent.com This highly reactive diazonium salt is then coupled with a suitable aromatic compound, such as a phenol or a naphthol derivative, to form the final azo dye. dyespigments.netchemistrystudent.com For this compound, specific precursors would be used in this process, but the exact reactants are not detailed in the available information.

Physicochemical Properties

The physicochemical properties of this compound are not explicitly detailed in the search results. However, as an acid dye, it is expected to be soluble in water. ekb.eg The color of azo dyes is determined by the extent of the conjugated system of pi electrons in the molecule. ekb.eg

Table 1: Chemical Identity of Related Acid Orange Dyes

Chemical Name C.I. Name CAS Number Molecular Formula Molecular Weight (g/mol)
4-((2-Hydroxy-1-naphthalenyl)azo)benzenesulfonic acid monosodium salt C.I. Acid Orange 7 633-96-5 C₁₆H₁₁N₂NaO₄S 350.33
7-Hydroxy-8-(phenylazo)-1,3-naphthalenedisulfonic acid disodium (B8443419) salt C.I. Acid Orange 10 1936-15-8 C₁₆H₁₀N₂Na₂O₇S₂ 452.37
6-Hydroxy-5-(phenylazo)-2-naphthalenesulfonic acid monosodium salt C.I. Acid Orange 12 1934-20-9 C₁₆H₁₁N₂NaO₄S 350.33

This table presents data for well-characterized Acid Orange dyes to provide context due to the limited specific data for this compound. worlddyevariety.comworlddyevariety.comworlddyevariety.comnih.gov

Industrial Applications and Research Findings

Properties

CAS No.

12234-94-5

Molecular Formula

C29H48O3

Synonyms

C.I. Acid Orange 120

Origin of Product

United States

Synthesis and Derivatization Methodologies for C.i. Acid Orange 120

Established Synthetic Pathways and Chemical Precursors

Specific established synthetic pathways and chemical precursors for C.I. Acid Orange 120 could not be determined from the available information. The synthesis of many azo dyes, including other Acid Orange variants like C.I. Acid Orange 7 and C.I. Acid Orange 10, typically involves diazotization and coupling reactions using specific aromatic amine and coupling components.

Diazotization and Coupling Reactions

Diazotization and coupling are fundamental reactions in the synthesis of azo dyes. The diazotization process involves treating a primary aromatic amine with a source of nitrous acid (commonly sodium nitrite (B80452) and a mineral acid like hydrochloric acid) at low temperatures (typically 0-5°C) to form a diazonium salt worlddyevariety.comworlddyevariety.com. This highly reactive diazonium salt then undergoes an electrophilic aromatic substitution reaction with a coupling component, usually a phenol (B47542) or an aromatic amine, to form the azo linkage (-N=N-) that characterizes azo dyes worlddyevariety.comworlddyevariety.com. The specific precursors used dictate the final structure and properties of the azo dye. For example, C.I. Acid Orange 7 is synthesized by coupling diazotized 4-aminobenzenesulfonic acid with 2-naphthol (B1666908) worlddyevariety.comnih.gov. C.I. Acid Orange 10 is synthesized from diazotized aniline (B41778) and 7-hydroxynaphthalene-1,3-disulfonic acid.

Condensation Reactions in Azo Dye Synthesis

Condensation reactions can also be involved in the synthesis of certain complex azo dyes, particularly in the formation of reactive dyes containing a reactive group like a triazine ring. For instance, the synthesis of C.I. Reactive Orange 4 involves condensation steps in addition to diazotization and coupling. However, the specific role or application of condensation reactions in the synthesis of this compound cannot be confirmed due to the absence of specific data.

Novel Synthetic Approaches and Process Optimization

Research into novel synthetic approaches and process optimization for dye synthesis, generally, focuses on improving efficiency, reducing environmental impact, and developing new dye structures. Specific novel approaches or optimization studies for the synthesis of this compound were not found.

Green Chemistry Principles in Dye Synthesis

The application of green chemistry principles in dye synthesis aims to minimize or eliminate the use and generation of hazardous substances. This includes exploring alternative reaction media (e.g., water or supercritical fluids), using more benign reagents, developing catalytic methods to reduce energy consumption and waste, and designing more environmentally friendly synthetic routes. While these principles are increasingly applied in the broader field of chemical synthesis, specific examples related to this compound were not identified.

Catalyst Development for Enhanced Reaction Efficiencies

Catalyst development plays a crucial role in enhancing reaction rates, selectivity, and efficiency in chemical synthesis. Various catalysts, including metal complexes and heterogeneous catalysts, are investigated for their potential to improve dye synthesis processes. However, information on catalysts specifically developed or used for the synthesis of this compound is not available.

Process Intensification Techniques

Compound Names and PubChem CIDs

Post-Synthetic Modification and Functionalization Strategies

Covalent and Non-Covalent Derivatization for Specific Applications

Derivatization of C.I. Acid Orange 12 could involve covalent or non-covalent strategies to impart new functionalities or improve performance in specific applications beyond standard textile dyeing. Covalent derivatization might involve reactions at the sulfonic acid group (e.g., esterification or amidation) or the hydroxyl group. Such modifications could influence solubility, interactions with different substrates, or enable covalent grafting onto materials. Non-covalent strategies could involve the formation of complexes with metal ions or organic molecules, which might affect the dye's aggregation behavior, lightfastness, or interactions with surfaces.

Research on the interaction of dyes, including Acid Orange variants (like Acid Orange 7, which is C.I. Acid Orange 12's isomer), with various materials like functionalized bentonite (B74815) or MOFs highlights the role of electrostatic interactions, hydrogen bonding, and π-π interactions nih.govresearchgate.netmdpi.com. While this research focuses on the adsorbent material, it implicitly suggests that modifying the dye molecule to enhance these interactions could be a strategy for specific applications, such as improved adsorption to certain fibers or incorporation into functional materials. However, specific studies detailing the covalent or non-covalent derivatization of C.I. Acid Orange 12 for targeted applications were not identified in the search results. Derivatization is also a common technique in analytical chemistry to facilitate detection or separation, as seen with amino acid analysis using reagents like FMOC-Cl oup.comthermofisher.comgoogle.com. While not a post-synthetic modification of the dye for application, this illustrates chemical modification for a specific purpose.

Analysis of Synthetic Yields and Purity Assessment Methodologies

Analyzing synthetic yields and assessing the purity of dyes like C.I. Acid Orange 12 are critical steps in their production and characterization. The synthetic yield, representing the efficiency of the conversion of starting materials to the final product, is typically calculated based on the amount of limiting reactant used and the amount of purified product obtained. While specific yield data for the synthesis of C.I. Acid Orange 12 was not found, yields for the synthesis of related azo dyes like Methyl Orange are reported to range from 50% to 65% rsc.org. The yield can be influenced by reaction conditions, side reactions, and purification efficiency.

Purity assessment methodologies for azo dyes commonly employ a combination of analytical techniques. Spectroscopic methods, such as UV-Visible spectroscopy, are essential for quantifying the dye concentration and assessing its molar absorptivity, which is related to its purity and tinctorial strength. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify impurities cir-safety.org. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely used to separate the target dye from unreacted starting materials, intermediates, side products, and other impurities cir-safety.orgwikipedia.orgpsu.edu. Different detectors, such as UV-Vis or mass spectrometry (MS), can be coupled with HPLC for comprehensive analysis cir-safety.orgpsu.edu. Elemental analysis can confirm the elemental composition of the synthesized dye, providing an indication of its purity psu.edu. For Acid Orange 3, purity assessments using UV spectroscopy and HPLC yielded values ranging from approximately 88% to 94% cir-safety.org.

Data tables in research on dye synthesis and analysis typically present information such as:

Synthetic Yields: Table showing theoretical yield, actual yield, and percentage yield for different reaction conditions or batches.

Chromatographic Purity: HPLC data including retention times, peak areas, and calculated purity percentages based on peak integration.

Spectroscopic Data: UV-Vis absorption maxima (λmax) and molar absorptivities (ε), as well as characteristic peaks in NMR or MS spectra.

Elemental Analysis Data: Comparison of experimental elemental percentages (C, H, N, S, Na, etc.) with theoretically calculated values for the pure compound.

While specific data tables for the synthesis and purity analysis of C.I. Acid Orange 12 were not located in the provided search results, these types of data are routinely generated and analyzed in the characterization of synthetic dyes.

Advanced Spectroscopic and Analytical Characterization of C.i. Acid Orange 120

Principal Industrial Uses

Acid dyes like C.I. Acid Orange 120 are primarily used in the textile industry for dyeing protein fibers such as wool and silk, as well as synthetic polyamides like nylon. ekb.eg They are also used for coloring leather and paper. scindiaindustries.commehuldyechem.com The dyeing process with acid dyes typically occurs in an acidic dyebath, which facilitates the binding of the anionic dye molecules to the cationic sites on the fibers. ekb.eg

Detailed Research Findings

Research involving this compound has explored its application in enhancing the properties of fabrics. One study investigated the use of this compound (along with Acid Violet 90) to dye cotton and viscose fabrics that were pre-treated with chitosan (B1678972) and chitosan nanoparticles. The study found that the pretreatment improved the dyeability of these cellulosic fibers with acid dyes and also imparted antimicrobial properties to the fabrics. ekb.eg The colorimetric properties and fastness of the dyed fabrics were also evaluated. ekb.eg

Environmental Fate and Remediation Strategies for C.i. Acid Orange 120 Contamination

Abiotic Degradation Pathways and Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. For complex organic molecules like C.I. Acid Orange 120, these pathways primarily involve photolysis and advanced oxidation processes (AOPs), which utilize highly reactive species to mineralize the pollutant.

Photolytic Degradation under Various Light Regimes (e.g., UV, Simulated Sunlight)

Under ultraviolet (UV) irradiation, the energy is often sufficient to cause the cleavage of the chromophoric azo bond (–N=N–), which is responsible for the dye's color. This initial step results in the decolorization of the solution and the formation of various aromatic intermediates. The efficiency of direct photolysis is dependent on factors such as the intensity and wavelength of the light source, the quantum yield of the dye, pH of the solution, and the presence of other dissolved substances that might quench the excited state or scavenge radicals.

Degradation under simulated sunlight is also a relevant pathway, as it mimics natural environmental conditions. While less energetic than concentrated UV light, sunlight can still induce the breakdown of azo dyes over time, often through a combination of direct photolysis and indirect photosensitized reactions.

Oxidative Degradation via Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are characterized by the in-situ generation of highly potent chemical oxidants, primarily the hydroxyl radical (•OH). These radicals are non-selective and can rapidly react with and degrade a wide range of organic pollutants, including azo dyes.

Fenton and Photo-Fenton Processes (H₂O₂/Fe²⁺, UV/H₂O₂/Fe(III))

Specific research on the degradation of this compound using Fenton and photo-Fenton processes could not be found in the reviewed literature. The classic Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) in acidic conditions to produce hydroxyl radicals, as shown in the reaction below:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals attack the azo dye molecule, leading to the cleavage of the azo bond and subsequent oxidation of the resulting aromatic intermediates. The efficiency of the Fenton process is highly dependent on the pH (typically optimal between 2.5 and 3.5), and the concentrations of both Fe²⁺ and H₂O₂.

The photo-Fenton process is an enhancement of the Fenton reaction, where the application of UV light facilitates the photoreduction of ferric iron (Fe³⁺) back to ferrous iron (Fe²⁺):

Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

This regeneration of Fe²⁺ allows for a catalytic cycle that produces more hydroxyl radicals, often leading to faster and more complete degradation of the target pollutant compared to the conventional Fenton process.

Ozonation and Photo-Ozonation Studies

There is a lack of specific studies on the ozonation and photo-ozonation of this compound. Ozonation involves the use of ozone (O₃) as a powerful oxidant. The degradation of azo dyes by ozone can occur through two primary mechanisms:

Direct Reaction: Ozone can directly attack the electron-rich parts of the dye molecule, such as the azo bond and aromatic rings. This reaction is highly selective.

Indirect Reaction: Ozone can decompose in water, especially at higher pH values, to form hydroxyl radicals (•OH), which then non-selectively degrade the dye.

Electrochemical Oxidation and Electro-Fenton Processes

Specific literature detailing the electrochemical oxidation or electro-Fenton degradation of this compound is not available. Electrochemical oxidation is a clean and effective technology for treating dye-laden wastewater. In this process, pollutants are destroyed at the surface of an anode through either direct electron transfer or, more commonly, through indirect oxidation by electrochemically generated species. Using high-performance anodes like Boron-Doped Diamond (BDD), hydroxyl radicals can be generated from the oxidation of water:

H₂O → •OH + H⁺ + e⁻

These anode-generated •OH radicals then mineralize the organic dye molecules.

The electro-Fenton process combines electrochemical technology with the Fenton reaction. In this system, H₂O₂ is generated in-situ at the cathode via the reduction of oxygen, while Fe²⁺ is continuously supplied to the solution, often from a sacrificial iron anode or by the electrochemical reduction of added Fe³⁺. This continuous generation of Fenton's reagents allows for sustained production of hydroxyl radicals and efficient degradation of the pollutant.

Photocatalytic Degradation Using Semiconductor Catalysts (e.g., TiO₂, ZnO, Metal-Doped Oxides)

While general studies on azo dye degradation using photocatalysis are abundant, specific research focusing on this compound is scarce. Heterogeneous photocatalysis is a prominent AOP that utilizes a semiconductor catalyst, most commonly titanium dioxide (TiO₂) or zinc oxide (ZnO), and a light source (typically UV or solar).

The fundamental mechanism involves the absorption of a photon with energy greater than the band gap of the semiconductor. This creates an electron-hole pair (e⁻/h⁺). The photogenerated holes (h⁺) are powerful oxidants and can react with water or hydroxide ions adsorbed on the catalyst surface to produce hydroxyl radicals. The electrons (e⁻) can react with adsorbed oxygen to produce superoxide radicals (•O₂⁻), which can also contribute to the degradation process.

Ultrasonic and Sonochemical Degradation

Advanced oxidation processes (AOPs) like ultrasonic and sonochemical degradation are effective for breaking down recalcitrant organic pollutants. This method utilizes acoustic cavitation—the formation, growth, and collapse of microbubbles in a liquid—to generate highly reactive hydroxyl radicals (•OH) that can mineralize complex dye molecules. However, literature specifically detailing the ultrasonic or sonochemical degradation of this compound is not available. Studies on similar compounds, such as Acid Orange 7 and Acid Orange 52, have demonstrated the efficacy of these methods, often in combination with other processes like Fenton-like reactions, but direct kinetic and mechanistic data for this compound is not present in current research findings. nih.govresearchgate.net

Adsorption Mechanisms and Materials Science

Adsorption is a widely used, cost-effective method for removing dyes from wastewater. The process involves the accumulation of dye molecules onto the surface of a solid adsorbent.

Adsorbent Development (e.g., modified clays, zeolites, activated carbons)

The development of efficient adsorbents is crucial for effective dye removal. Common materials include activated carbons, zeolites, and various clays (like bentonite), which are often modified to enhance their surface area and affinity for specific pollutants. researchgate.net For instance, clays can be acid-activated or modified with surfactants to improve their capacity for adsorbing anionic dyes. mdpi.comsapub.orgeeer.org Similarly, activated carbon derived from low-cost agricultural waste and zeolites, both natural and synthetic, have been extensively investigated as adsorbents. e-journals.inresearchgate.netqub.ac.uknih.govnih.gov Despite the wealth of research on these materials for dyes like Acid Orange 7 and Orange G, no studies were found that specifically report the development or modification of clays, zeolites, or activated carbons for the targeted removal of this compound.

Isotherm, Kinetic, and Thermodynamic Modeling of Adsorption

To understand and optimize the adsorption process, researchers employ various models. Adsorption isotherms, such as the Langmuir and Freundlich models, describe the equilibrium distribution of dye molecules between the adsorbent and the solution. mdpi.comresearchgate.net Kinetic models, including pseudo-first-order and pseudo-second-order models, provide insight into the rate of adsorption. scirp.orgmdpi.commdpi.com Thermodynamic parameters (Gibbs free energy, enthalpy, and entropy) are calculated to determine the spontaneity and nature of the adsorption process. ijert.org While this modeling is standard practice in adsorption studies and has been thoroughly applied to numerous azo dyes, e-journals.inresearchgate.netscirp.org there is no available literature that presents isotherm, kinetic, or thermodynamic modeling data specifically for the adsorption of this compound.

Biotic Degradation Pathways and Microbial Remediation

Bioremediation offers an environmentally friendly approach to dye wastewater treatment, utilizing microorganisms to break down complex dye structures.

Anaerobic Bioreduction of Azo Bonds

The initial and rate-limiting step in the biodegradation of azo dyes is the reductive cleavage of the azo bond (-N=N-). This process occurs under anaerobic or anoxic conditions, where various microorganisms can use the dye as an electron acceptor, breaking the chromophore and resulting in decolorization. journals.co.zanih.gov The products of this reduction are typically colorless, but potentially hazardous, aromatic amines. frontiersin.orgresearchgate.net This anaerobic stage is a well-documented pathway for many azo dyes, mdpi.com yet specific studies identifying microbial strains or consortia capable of the anaerobic bioreduction of this compound, or detailing the efficiency of this process, are absent from the scientific literature.

Aerobic Biodegradation of Aromatic Amine Intermediates

Following the anaerobic cleavage of the azo bond, the resulting aromatic amines must be degraded, as they can be toxic and mutagenic. This subsequent degradation is an aerobic process, where different microbial communities mineralize the aromatic intermediates into simpler, non-toxic compounds like carbon dioxide and water. A sequential anaerobic-aerobic treatment system is often considered the most effective strategy for the complete mineralization of azo dyes. sciepub.com While general pathways for the aerobic degradation of aromatic amines are known, frontiersin.orgresearchgate.netresearchgate.net no research could be found that identifies the specific aromatic amine intermediates produced from this compound or investigates their subsequent aerobic biodegradation.

Sequential Anaerobic-Aerobic Treatment Systems

The sequential anaerobic-aerobic treatment process is a highly effective method for the complete degradation of azo dyes like this compound. This two-stage system leverages different microbial metabolisms to first break down the complex dye molecule and then mineralize the resulting intermediates.

Identification and Characterization of Dye-Degrading Microorganisms (e.g., Bacterial Consortia)

The bioremediation of this compound is heavily reliant on the metabolic capabilities of specific microorganisms. Research has focused on isolating and identifying potent bacterial strains and developing effective bacterial consortia for dye degradation.

A bacterial consortium, designated SPB92, has been identified as being capable of degrading Acid Orange dye. This consortium is composed of four distinct bacterial strains: Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, and Kocuria rosea. frontiersin.orgresearchgate.netfrontiersin.org Working synergistically, this consortium achieved nearly 86% decolorization of the dye within 23 hours under specific laboratory conditions. frontiersin.org The combined metabolic activity of these bacteria is more effective than the action of any single strain, which can lead to a more complete and rapid degradation of the dye molecule. biotechrep.ir The effectiveness of such consortia often depends on optimizing environmental parameters. For the SPB92 consortium, optimal conditions for color removal were found to be a pH of 7.5 and a temperature of 32°C. frontiersin.orgresearchgate.netfrontiersin.org

Another identified strain capable of degrading Acid Orange is Staphylococcus hominis RMLRT03, which was isolated from soil contaminated with wastewater from dyeing houses. nih.gov This strain demonstrated optimal decolorization at a pH of 7.0 and a temperature of 35°C over a 60-hour incubation period. nih.gov

Table 1: Identified Bacterial Consortia and Strains for Acid Orange Degradation

Microorganism/Consortium Component Strains Optimal pH Optimal Temperature (°C) Decolorization Efficiency Time (hours)
Consortium SPB92 Pseudomonas stutzeri, Bacillus tequilensis, Bacillus flexus, Kocuria rosea frontiersin.orgresearchgate.netfrontiersin.org 7.5 frontiersin.orgresearchgate.netfrontiersin.org 32 frontiersin.orgresearchgate.netfrontiersin.org ~86% frontiersin.org 23 frontiersin.orgresearchgate.netfrontiersin.org
Staphylococcus hominis RMLRT03 N/A 7.0 nih.gov 35 nih.gov 85.52% nih.gov 60 nih.gov

Enzymatic Decolorization and Degradation (e.g., Azoreductase, Laccase Activity)

The microbial degradation of this compound is facilitated by specific enzymes that catalyze the breakdown of the dye's chromophore. Key enzymes in this process include azoreductases and laccases.

Azoreductase: This enzyme is primarily responsible for the initial decolorization step under anaerobic or microaerophilic conditions. It catalyzes the reductive cleavage of the azo bond, breaking the molecule into smaller aromatic amines. researchgate.net This process is highly efficient for biotransforming azo dyes. researchgate.net

Laccase: This is an oxidative enzyme that plays a significant role in the degradation of a wide range of phenolic compounds, including the aromatic amines produced after azoreductase activity. Laccases are multi-copper oxidases that can decolorize dyes through a non-specific free-radical mechanism, which avoids the formation of persistent aromatic amines. frontiersin.org Fungal laccases, which have a high redox potential, are particularly effective at cleaving azo bonds and bringing about decolorization. frontiersin.org In some cases, laccase treatment can lead to the formation of a common end product from different but related dyes; for instance, both Acid Orange 52 and a similar dye were found to yield 4-(4-aminophenylazo)-benzenesulfonic acid as a primary amine product after laccase treatment. nih.gov

The activity of these enzymes is influenced by factors such as pH, temperature, and dye concentration, making optimization of these conditions crucial for efficient treatment. researchgate.net

Integrated Remediation Systems and Hybrid Approaches

To enhance the efficiency of dye removal, researchers have developed integrated and hybrid systems that combine different treatment modalities. These systems aim to overcome the limitations of single-process treatments.

Synergistic Effects in Combined Treatment Modalities

Similarly, combining enzymatic treatment with physical methods has shown promise. A study on several azo dyes demonstrated that a combined treatment of laccase and ultrasound can have synergistic effects, leading to higher degradation rates than either method used alone. nih.gov

Reactor Design and Engineering Considerations for Dye Removal

The design of the bioreactor is a critical factor in the successful implementation of remediation strategies for dye-contaminated wastewater. For sequential anaerobic-aerobic processes, a two-stage reactor system is common. This often involves an Upflow Anaerobic Sludge Blanket (UASB) reactor for the initial anaerobic decolorization, followed by a Completely Stirred Tank Reactor (CSTR) for the subsequent aerobic degradation of aromatic amines. researchgate.net

For microbial fuel cells (MFCs) used in dye degradation, the configuration is key. A study comparing the degradation of Acid Orange 7 found that feeding the dye into the cathode chamber containing laccase resulted in faster decolorization (80% in 24 hours) and higher power density compared to processing it in the anode chamber with bacteria (20% in 24 hours). frontiersin.org This suggests that for certain integrated systems, the location of the dye introduction is a crucial design parameter. Engineering considerations also include optimizing operational parameters such as hydraulic retention time (HRT) and sludge retention time (SRT) to maximize both color and COD removal efficiencies. researchgate.net

Degradation Product Analysis and Mineralization Assessment

A critical aspect of evaluating any remediation strategy is the identification of degradation byproducts and the assessment of complete mineralization. The goal is to ensure that the treatment process does not simply decolorize the water but also breaks down the dye and its intermediates into non-toxic inorganic compounds.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared Spectroscopy (FTIR) are used to identify the metabolites formed during degradation. frontiersin.orgjabsonline.org Analysis of wastewater treated with a bacterial consortium (SPB92) showed a significant reduction in Biological Oxygen Demand (BOD5) by 96%, Chemical Oxygen Demand (COD) by 79%, and Total Organic Carbon (TOC) by 54%, confirming mineralization of the dye. frontiersin.orgresearchgate.netfrontiersin.org

Studies on the degradation of similar azo dyes have identified specific intermediate products. For example, the laccase-mediated degradation of Acid Orange 7 was found to proceed through an asymmetric cleavage of the azo bond, forming intermediates like Naphthalen-2-ol and (4-sulfophenyl)diazenyl, which were further broken down into simpler compounds such as 1,2-Benzenedicarboxylic acid (Phthalic acid). frontiersin.org Similarly, the photooxidation of C.I. Reactive Orange 16 resulted in intermediates including 6-Acetylamino-3-amino-naphthalene-2-sulfonic acid and phthalic acid. researchgate.netresearchgate.net The identification of such products is essential for proposing a degradation pathway and verifying the effectiveness of the treatment in achieving complete mineralization.

Identification of Intermediate Metabolites (e.g., by GC-MS, HPLC-MS)

The degradation of azo dyes like this compound involves the breakdown of the complex dye molecule into smaller, intermediate compounds, and eventually, complete mineralization to carbon dioxide and water. Identifying these intermediate metabolites is crucial for understanding the degradation pathway and assessing the potential toxicity of the treated effluent. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful analytical tools used for the separation, identification, and quantification of these degradation byproducts. jabsonline.org

The following table summarizes the intermediate metabolites identified during the degradation of C.I. Reactive Orange 16, a representative orange azo dye. These compounds are examples of the types of byproducts that can be generated during the remediation of complex azo dyes.

Table 1: Identified Intermediate Metabolites from the Degradation of a Structurally Similar Azo Dye (C.I. Reactive Orange 16)

Identified Intermediate Metabolite Analytical Method Reference
6-acetylamino-3-amino-naphthalene-2-sulfonic acid GC-MS researchgate.netresearchgate.net
N-(3,4-bis-hydroxymethyl-phenyl)-acetamide GC-MS researchgate.netresearchgate.net
Phthalic acid GC-MS researchgate.netresearchgate.net

It is important to note that sulfonated azo dyes themselves are non-volatile and not directly analyzable by GC-MS. researchgate.net However, the degradation products formed during processes like photooxidation can often be detected and identified using this method. researchgate.net The identification of such intermediates is a critical step in ensuring the complete detoxification of dye-containing wastewater. jabsonline.org

Measurement of Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC) Removal

While specific data on the COD and TOC removal for this compound is limited, studies on other orange azo dyes, such as Orange II (also known as Acid Orange 7), demonstrate the utility of these measurements in assessing remediation efficiency. For example, the photocatalytic degradation of Orange II has been evaluated by monitoring the percentage removal of both COD and TOC. In one such study, different photocatalytic systems were compared for their ability to degrade the dye over a 9-hour irradiation period. researchgate.net The results showed that a copper-impregnated Titania (TiO2 P-25/Cu) catalyst was highly effective, achieving a 97% removal of COD and an 89% removal of TOC. researchgate.net In comparison, UV irradiation with hydrogen peroxide (UV/H2O2) and TiO2 P-25 alone resulted in lower removal efficiencies. researchgate.net

The data below, from a study on the photocatalytic degradation of Orange II, illustrates the typical reporting of COD and TOC removal efficiencies in remediation research.

Table 2: Example of COD and TOC Removal for a Structurally Similar Azo Dye (Orange II) Using Different Photocatalytic Methods

Treatment Method COD Removal (%) TOC Removal (%) Irradiation Time (hours) Reference
UV/H₂O₂ 26 55 9 researchgate.net
TiO₂ P-25 42 72 9 researchgate.net
TiO₂ P-25/Cu 97 89 9 researchgate.net

Theoretical and Computational Studies of C.i. Acid Orange 120

Quantum Chemical Calculations

Quantum chemical calculations are a suite of computational methods used to solve the electronic Schrödinger equation for a molecular system, providing detailed information about its electronic structure and properties. These calculations are particularly well-suited for exploring the intrinsic characteristics of dye molecules, such as their electronic transitions responsible for color and their inherent reactivity towards various chemical processes, including environmental degradation.

Electronic Structure Determination (HOMO/LUMO Analysis)

The electronic structure of a molecule, particularly the frontier molecular orbitals—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—is fundamental to understanding its chemical reactivity and spectroscopic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key descriptor related to a molecule's kinetic stability and its ability to undergo electronic excitations upon absorbing light chemmethod.comnih.gov.

Studies on similar azo dyes, such as Acid Orange 7, have frequently employed quantum chemical methods like Density Functional Theory (DFT) to compute HOMO and LUMO energy levels researchgate.netchemmethod.comnih.gov. These calculations help to characterize the molecule's propensity to donate or accept electrons, which is crucial for predicting its behavior in redox reactions and other chemical transformations, including those involved in degradation processes chemmethod.comnih.gov. A higher HOMO energy generally suggests a molecule is more easily oxidized (electron donation), while a lower LUMO energy indicates it is more readily reduced (electron acceptance) chemmethod.comnih.gov. The magnitude of the HOMO-LUMO gap is inversely correlated with a molecule's chemical reactivity chemmethod.comnih.gov.

While specific computational data on the HOMO/LUMO analysis of C.I. Acid Orange 120 was not found, the established application of these methods to related azo dyes underscores their relevance for characterizing the electronic properties of this compound researchgate.netchemmethod.comnih.gov.

Reaction Mechanism Elucidation for Degradation Processes (e.g., Radical Attack, Azo Bond Cleavage)

Computational chemistry plays a vital role in dissecting the complex, multi-step processes involved in the degradation of organic pollutants like azo dyes. The degradation of azo dyes often commences with the breaking of the azo (-N=N-) bond, which is the primary chromophore. This cleavage can be initiated by various reactive species encountered in advanced oxidation processes or biological treatment.

Quantum chemical calculations, particularly using DFT, can be used to simulate the interaction between reactive species (such as hydroxyl radicals or sulfate (B86663) radicals) and the dye molecule researchgate.netrsc.org. By calculating the energy profiles of different reaction pathways, including transition states and intermediate structures, computational studies can identify the most energetically favorable routes for degradation researchgate.netrsc.org. This provides insights into which parts of the molecule are most susceptible to attack and how the initial interaction leads to the eventual breakdown of the dye structure rsc.org.

For instance, computational studies on the degradation of Acid Orange 7 have explored the mechanisms of radical-initiated reactions and the subsequent cleavage of the azo bond researchgate.netrsc.org. These studies help to determine the preferred sites of attack and the sequence of events leading to decolorization and mineralization rsc.org.

Although direct computational studies detailing the degradation mechanism of this compound were not found, the methodologies successfully applied to similar azo dyes are directly transferable for investigating the degradation pathways of this compound researchgate.netrsc.org.

Solvent Effects on Molecular and Electronic Properties

The surrounding solvent medium can significantly influence the molecular structure, electronic properties, and reactivity of a solute molecule. Solvent effects arise from various intermolecular interactions, including electrostatic forces, hydrogen bonding, and van der Waals interactions.

Computational methods can incorporate solvent effects through different modeling approaches, such as implicit solvation models (treating the solvent as a continuous dielectric background) or explicit solvation models (including individual solvent molecules in the simulation) mdpi.com. These models enable the investigation of how the solvent environment impacts properties like HOMO and LUMO energy levels, charge distribution, dipole moment, and the relative stability of different molecular conformations or tautomers mdpi.comresearchgate.net.

For azo dyes, which can exhibit tautomerism (e.g., azo-hydrazone tautomerism), computational studies considering solvent effects are important for determining the predominant form in a given solvent and how this affects their spectral characteristics and reactivity researchgate.net. Understanding these solvent-induced changes is crucial for accurately predicting the behavior of this compound in various application or environmental scenarios.

Research on other organic molecules and dyes has highlighted the significant role of solvent effects on their properties and reactivity, underscoring the importance of including solvent in computational investigations mdpi.comresearchgate.net.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a molecular system by applying classical mechanics to calculate the forces between atoms and their subsequent motion. These simulations are particularly valuable for studying dynamic processes and the interactions of molecules in condensed phases, such as the adsorption of dyes onto surfaces or their behavior in solution.

Interaction with Adsorbent Surfaces

Adsorption is a key process for removing dyes from wastewater using solid materials. MD simulations can provide detailed insights into the molecular-level interactions between dye molecules and the surface of adsorbent materials scispace.comresearchgate.netresearchgate.netrsc.orgrsc.orgprinceton.edu. These simulations can reveal the mechanisms of adsorption, the preferred binding sites on the surface, the orientation and conformation of the adsorbed dye molecules, and the nature and strength of the forces driving the adsorption process (e.g., electrostatic interactions, van der Waals forces, hydrogen bonding) scispace.comrsc.orgprinceton.edu.

MD simulations have been widely used to study the adsorption of various dyes, including both cationic and anionic species, on diverse adsorbent materials like activated carbon, clay minerals (such as montmorillonite), and carbon-based nanomaterials scispace.comresearchgate.netresearchgate.netrsc.orgrsc.orgprinceton.edu. These simulations can complement experimental adsorption studies by providing a molecular-level interpretation of the observed phenomena and can aid in the rational design of more efficient adsorbent materials scispace.comrsc.orgprinceton.edu. Factors such as the surface charge and heterogeneity of the adsorbent, the chemical structure of the dye, and the solution conditions (like pH and ionic strength) can be investigated through MD simulations to understand their impact on adsorption scispace.comresearchgate.netrsc.orgrsc.org.

While specific MD simulations of this compound adsorption were not found, the successful application of this technique to the adsorption of other azo dyes and organic pollutants on various surfaces indicates its potential for studying the interaction of this compound with relevant adsorbent materials scispace.comresearchgate.netresearchgate.netrsc.orgrsc.orgprinceton.edu.

Dynamics of Degradation in Solvated Environments

MD simulations can also contribute to understanding the dynamics of dye degradation in solution. By simulating the behavior of the dye molecule and any reactive species in the presence of solvent molecules over time, MD can provide information about processes such as the diffusion of reactants, the frequency and orientation of molecular collisions, and how the solvent environment influences the accessibility of reactive sites on the dye molecule nih.gov.

While directly simulating chemical reactions involving bond breaking using classical MD can be challenging, MD simulations can be coupled with quantum mechanical methods (e.g., QM/MM approaches) to model reactive events in a realistic solvent environment. MD can also be used to study the conformational dynamics of the dye molecule in solution, which might affect its reactivity and accessibility to degrading agents researchgate.netnih.gov.

Studies investigating the dynamics of biological processes involving molecular interactions and transformations in solution demonstrate the capability of MD simulations to provide dynamic insights into the behavior and potential degradation pathways of this compound in solvated environments mdpi.comnih.gov.

Structure-Activity Relationship (SAR) Studies for Dye Stability and Reactivity

Theoretical and computational approaches, particularly Structure-Activity Relationship (SAR) studies, are valuable tools for understanding how the chemical structure of a dye influences its properties, including stability and reactivity. For azo dyes like this compound, understanding these relationships is crucial for predicting their behavior in various environments, their degradation pathways, and their interactions with different substrates.

This compound (PubChem CID 135465070) is an acid dye characterized by an azo linkage (-N=N-) connecting aromatic systems, along with a sulfonate group which imparts water solubility and affinity for fibers like wool and silk. nih.govworlddyevariety.com The inherent stability and reactivity of this molecule are significantly influenced by the electronic and steric properties of its constituent parts and their arrangement.

While extensive published research specifically detailing theoretical and computational SAR studies focused solely on the stability and reactivity of this compound is limited in the readily available literature, studies on structurally related azo dyes provide insights into the types of computational methods and structural features that are relevant.

For instance, computational studies using Density Functional Theory (DFT) have been applied to investigate the structure and bonding in other azo dyes, such as Acid Orange 7 (Orange II). These studies can help elucidate the preferred tautomeric forms (e.g., azo-hydrazone tautomerism), which can significantly impact a dye's electronic structure, color, and reactivity. worlddyevariety.com The conjugated system involving the azo bond and the aromatic rings is responsible for the dye's visible light absorption and color; computational methods can model the electronic transitions associated with this chromophore. worlddyevariety.com Changes in this conjugated system due to environmental factors or chemical reactions (like reduction of the azo bond) lead to decolorization. worlddyevariety.com

Furthermore, computational approaches like Quantitative Structure-Activity Relationship (QSAR) have been used to predict the reactivity and degradation pathways of other azo dyes, such as Reactive Red 120. epa.gov QSAR models correlate structural descriptors of molecules with their observed activities or properties. For dyes, these descriptors can relate to electronic properties (e.g., frontier molecular orbital energies like HOMO and LUMO), steric features, and physicochemical properties (e.g., solubility, pKa). By analyzing the relationship between these descriptors and experimental data on dye stability under different conditions (e.g., exposure to light, oxidizing agents, or biological degradation), QSAR models can help predict the stability of new or modified dye structures. epa.gov Molecular electrostatic potential (MEP) analysis is another computational technique that can provide insights into the potential reactive sites of a molecule, indicating regions prone to electrophilic or nucleophilic attack.

Computational studies could involve:

Geometry Optimization and Electronic Structure Calculations: Determining the most stable 3D structure and the distribution of electrons within the molecule using methods like DFT. This can reveal bond lengths, angles, and charge distribution, which are key to understanding reactivity.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is often related to chemical reactivity and stability. A smaller gap can indicate higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping: Visualizing the charge distribution on the molecular surface to identify areas that are likely to interact with positively or negatively charged species, which is relevant for predicting reactivity towards electrophiles or nucleophiles, as well as interactions with charged substrates or enzymes during degradation.

Molecular Dynamics Simulations: Studying the behavior of the dye molecule in solution or interacting with a substrate over time, providing insights into its conformational flexibility and potential interactions that affect stability.

QSAR Modeling: Developing predictive models that link structural features or calculated molecular descriptors to experimental data on stability under specific conditions (e.g., thermal stability, light fastness, resistance to chemical or biological degradation).

Advanced and Specialized Applications of C.i. Acid Orange 120 Non Prohibited Focus

Material Science Applications

The incorporation of organic dyes into material science applications can impart specific functional properties to polymers and composites or enable the development of novel materials with tailored characteristics.

Incorporation into Functional Polymers and Composites

While extensive detailed research findings on the specific incorporation of C.I. Acid Orange 120 into functional polymers and composites for advanced material properties were not prominently found in the surveyed literature, the general principle involves integrating dye molecules within polymer matrices or composite structures. This can potentially influence properties such as optical behavior, thermal stability, or electrical conductivity, depending on the nature of the polymer, the composite components, and the interaction with the dye. Further dedicated research would be required to elucidate specific applications of this compound in this domain.

Development of Photo-Responsive Materials

The interaction of this compound with light has been noted, particularly in the context of photofading kinetics on materials like wool. worlddyevariety.comworlddyevariety.com Photofading refers to the degradation of the dye molecule upon exposure to light, leading to a loss of color. While this phenomenon is typically studied to understand dye stability in textiles, it also highlights the photochemical activity of the compound. The principles governing this light sensitivity could, in theory, be explored for developing photo-responsive materials where a change in the material's properties is triggered by light absorption by the incorporated dye. However, specific research detailing the use of this compound to create materials with designed photo-responsive functions (e.g., photochromic behavior, light-induced structural changes) was not extensively documented in the search results. The study of photofading provides foundational data on the dye's light reactivity, which is a prerequisite for considering its use in photo-responsive systems. worlddyevariety.com

Analytical Reagent Development

Organic dyes can serve as indicators or reagents in analytical chemistry due to their distinct light absorption properties and potential for color changes in response to environmental factors or specific analytes.

Use in Spectrophotometric Determination of Analytes

Research has been conducted on the spectrophotometric determination of this compound itself, for instance, in wastewater analysis. nih.govnih.govepa.gov However, detailed information regarding the use of this compound as a spectrophotometric reagent for the determination of other specific analytes in research settings was not a primary finding in the surveyed literature. Such applications would typically involve the dye reacting with an analyte to produce a colored product or cause a change in the dye's absorbance spectrum, allowing for the quantitative determination of the analyte using spectrophotometry.

pH Sensing and Indicator Applications in Research (excluding routine laboratory use description)

While some organic dyes are widely used as pH indicators due to their color sensitivity to pH changes, specific research detailing the advanced application of this compound as a pH sensor or indicator in non-routine research contexts was not a significant focus of the search results. Research applications in this area would involve exploring the dye's spectral response across a range of pH values and potentially immobilizing the dye onto solid supports to create reusable pH sensing materials for specific research needs.

Advanced Dyeing Technologies (excluding basic application details)

Beyond basic textile dyeing, this compound is explored in advanced dyeing technologies focusing on achieving specific performance characteristics and applying the dye to technical or specialized materials. This includes optimizing dyeing processes for different fiber types and enhancing dye fastness properties.

This compound has been studied for its application in dyeing various materials, including polyamide, wool, silk, and leather. worlddyevariety.com Advanced dyeing research investigates parameters such as dye exhaustion (the proportion of dye taken up by the fiber from the dye bath) and fixation (the degree to which the dye is permanently bound to the fiber). Studies have examined the exhaustion and fixation properties of Acid Orange 120 on materials like polyamide microfibers, which require specialized dyeing techniques due to their fine structure.

Dyeing Kinetics and Thermodynamics on Novel Substrates

The application of this compound on novel substrates, such as textiles modified with biopolymers, presents opportunities to investigate dyeing kinetics and thermodynamics under specialized conditions. Research exploring the dyeing properties of this compound on cotton and viscose fabrics treated with chitosan (B1678972) and chitosan nanoparticles has provided insights into its behavior on these modified cellulosic materials. nih.gov

Studies have shown that the exhaustion values of acid dyes, including this compound (referred to as E1 in one study), on chitosan-treated fabrics can be influenced by factors such as temperature and dye concentration. nih.gov For instance, higher exhaustion values for this compound were observed at 60 °C compared to other temperatures investigated in the study on chitosan-treated cotton and viscose. nih.gov Furthermore, increasing the dye concentration from 3% to 6% on the weight of the fabric (owf) resulted in higher exhaustion percentages for this compound on these substrates. nih.gov

The kinetics of dyeing describe the rate at which dye is adsorbed by the fiber. For acid dyes on protein or polyamide fibers, the process typically involves the migration of dye molecules from the solution to the fiber surface, followed by diffusion into the fiber matrix and fixation through ionic interactions with protonated amino groups on the fiber. alfa-chemistry.com While specific kinetic models for this compound on chitosan-treated cellulosics are not extensively detailed in the provided information, general principles of acid dyeing kinetics can be considered. The dyeing process is often characterized by an initial rapid adsorption phase followed by a slower diffusion-controlled phase as the dye penetrates the fiber structure. epa.gov

Thermodynamics provides information about the feasibility and energy changes associated with the dyeing process. Parameters such as Gibbs free energy (∆G), enthalpy (∆H), and entropy (∆S) can indicate whether a dyeing process is spontaneous, endothermic or exothermic, and the degree of randomness or order change during dye adsorption. Studies on other acid dyes on various substrates have shown that increasing temperature can enhance the dyeing process, suggesting an endothermic adsorption process in some cases. epa.govnih.gov The spontaneity of the dyeing process is typically indicated by a negative Gibbs free energy change.

The interaction between acid dyes and fibers is influenced by various parameters including pH, dye concentration, liquor ratio, temperature, and the nature of the fiber. alfa-chemistry.com The application of chitosan and chitosan nanoparticles as a pretreatment for cotton and viscose introduces amine groups onto the cellulosic structure. nih.gov In acidic dye baths, these amine groups can become protonated, providing positively charged sites that can interact ionically with the anionic sulfonate groups typically present in acid dyes like this compound. nih.govalfa-chemistry.com

The following table summarizes some experimental observations regarding the exhaustion of this compound (E1) on chitosan-treated fabrics:

Substrate (Chitosan-Treated)Dye Concentration (% owf)Temperature (°C)Exhaustion (%)
Cotton360Higher observed exhaustion nih.gov
Cotton660Higher observed exhaustion compared to 3% nih.gov
Viscose380Lower exhaustion compared to higher concentration nih.gov
Viscose680Higher exhaustion compared to 3% nih.gov

Note: The exact numerical exhaustion percentages were not consistently provided across all conditions in the source, but the relative trends were indicated.

Investigation of Dye-Fiber Interactions at Molecular Level

Understanding the interactions between this compound molecules and fiber substrates at a molecular level is crucial for optimizing dyeing processes and predicting dye performance. For acid dyes, the primary interactions with fibers containing amino groups, such as wool, silk, and polyamide fibers (like nylon), involve the formation of ionic bonds between the anionic groups of the dye (e.g., sulfonate groups) and the protonated amino groups on the fiber. alfa-chemistry.com

In the case of novel substrates like cotton and viscose modified with chitosan, the introduction of amino groups from chitosan provides potential sites for ionic interaction with this compound. nih.gov Chitosan is a deacetylated derivative of chitin (B13524) and contains primary amine groups that can be protonated in acidic conditions, thereby enabling interaction with anionic dyes. nih.govresearchgate.net

Beyond ionic interactions, other forces can also contribute to the binding of acid dyes to fibers. These include hydrogen bonding, Van der Waals forces, and hydrophobic interactions. alfa-chemistry.com The molecular structure of this compound, like other acid dyes, features a chromophore responsible for its color and typically contains one or more sulfonate groups that impart anionic character and enhance water solubility. alfa-chemistry.comresearchgate.net The planar nature of the aromatic systems within the dye molecule can facilitate Van der Waals and hydrophobic interactions with non-polar regions of the fiber or modifier.

Molecular-level investigations can involve various techniques to probe these interactions. While specific detailed molecular modeling studies for this compound on chitosan-treated cellulosics were not found in the provided search results, general approaches used for studying dye-fiber interactions include spectroscopic methods (e.g., UV-Vis, FT-IR) to analyze dye uptake and the chemical state of the dye and fiber, and potentially more advanced techniques like atomic force microscopy (AFM) or molecular dynamics simulations to visualize or model the interactions at a finer scale.

The effectiveness of chitosan treatment in enhancing the dyeability of cotton and viscose with acid dyes like this compound is attributed to the successful incorporation of amino groups onto the fiber surface, providing increased sites for ionic bonding with the anionic dye molecules. nih.gov The distribution and accessibility of these amino groups, as well as the molecular weight and degree of deacetylation of the chitosan, can influence the extent and strength of the dye-fiber interactions.

Conclusion and Future Research Directions

Summary of Current Research Gaps for C.I. Acid Orange 120

While significant advancements have been made in understanding and treating textile dye wastewater, specific research gaps remain concerning this compound. The complex and stable structure of many synthetic dyes, including azo dyes like this compound, makes their complete degradation difficult using conventional methods. iwaponline.com Biological treatments, while promising and cost-effective, often face limitations with industrial textile wastewater due to the toxicity and recalcitrant nature of many organic substances present, including dyes. nih.gov The low efficiency of some current biological treatment methods, coupled with challenges like large volumes of living sludge and high energy consumption, highlight the need for improved approaches. mdpi.com

Furthermore, while advanced oxidation processes (AOPs) show great potential for degrading complex dye molecules, achieving complete mineralization (conversion to CO2 and water) can be challenging, and intermediate products might still pose toxicity risks. ijcce.ac.irresearchgate.net Research into the specific degradation pathways and intermediate products of this compound under various treatment methods is crucial to ensure that the treatment process does not simply transform one pollutant into another potentially more harmful substance. There is also a need for more cost-effective and scalable treatment technologies that can be readily implemented by the textile industry globally. iwaponline.commdpi.com

Emerging Methodologies for Dye Synthesis and Degradation

The field of dye chemistry is witnessing the emergence of innovative methodologies aimed at both more sustainable synthesis and efficient degradation of dyes. In synthesis, the focus is shifting towards eco-friendly approaches that reduce water and chemical consumption. This includes techniques like spin dyeing, where pigment is added to synthetic fibers before production, significantly reducing water and chemical use. sustainablemanufacturingexpo.com Biological dyeing, utilizing microorganisms to produce dyes, offers another promising avenue for creating vibrant colors with a lower environmental footprint. sustainablemanufacturingexpo.comlingayasvidyapeeth.edu.in The development of low-impact synthetic dyes that require less water, energy, and chemicals during production and have improved fixation rates is also a key area of innovation. lingayasvidyapeeth.edu.inglobalscientificjournal.com

For dye degradation, advanced oxidation processes (AOPs) continue to be a significant area of research. These processes generate highly reactive radicals, such as hydroxyl radicals, which can effectively oxidize a wide range of organic pollutants. ijcce.ac.irwalshmedicalmedia.com Techniques like ozonation, photocatalytic degradation, Fenton's reagent, and electrochemical oxidation are being explored and optimized for dye removal from wastewater. ijcce.ac.irekb.egresearchgate.netgnest.orgresearchgate.net Combinations of AOPs are also being investigated to enhance degradation rates. ijcce.ac.ir Biological methods, including microbial degradation and the use of enzymes, are being advanced to improve their efficiency and applicability to recalcitrant dyes. mdpi.comtandfonline.comfrontiersin.org Novel approaches like microbial-electro-Fenton technology and bio-electrochemical systems are emerging as potential cost-effective and integrated solutions for wastewater treatment. tandfonline.comnih.gov

Interdisciplinary Research Opportunities in Dye Chemistry

Addressing the complexities associated with dyes like this compound necessitates strong interdisciplinary collaboration. Textile dye chemistry is inherently multidisciplinary, requiring expertise in chemistry, materials science, and engineering principles. sustainability-directory.com Future research can benefit significantly from collaborations bridging academic research, industrial innovation, and policy frameworks to drive systemic change in the textile industry. sustainability-directory.com

Opportunities exist for chemists to work with biologists to develop more effective microbial strains or enzymatic systems for dye degradation. mdpi.comtandfonline.comfrontiersin.org Collaboration with materials scientists can lead to the development of novel adsorbents or photocatalysts for dye removal. frontiersin.orgmdpi.com Engineers play a crucial role in designing and optimizing wastewater treatment plants and implementing sustainable dyeing technologies at an industrial scale. hkrita.comvoguefashioninstitute.comun.org Furthermore, integrating analytical chemistry techniques is vital for monitoring dye concentrations, identifying degradation products, and assessing the efficiency and safety of treatment processes. ncsu.edu Interdisciplinary research can also explore the potential for recovering and reusing dyes, alkalis, and electrolytes from wastewater, contributing to a more circular economy in the textile industry. mdpi.com

Prospects for Sustainable Dyeing and Wastewater Management

The prospects for achieving more sustainable dyeing and wastewater management are increasingly positive, driven by growing environmental concerns and technological advancements. The textile industry is actively seeking to minimize its environmental impact, with a focus on reducing water usage and chemical consumption. sustainablemanufacturingexpo.comhkrita.com Innovative technologies like waterless dyeing techniques, including supercritical fluid dyeing using carbon dioxide and air dyeing, offer significant potential for reducing water dependence. sustainability-directory.comvoguefashioninstitute.com Closed-loop dyeing systems, where water and chemicals are recycled and reused, are also gaining traction. sustainability-directory.com

The development and wider adoption of eco-friendly dyeing agents, such as natural dyes, bio-based dyes, and low-impact synthetic dyes, are crucial for reducing the toxicity of textile effluents. sustainablemanufacturingexpo.comlingayasvidyapeeth.edu.innih.gov Furthermore, advancements in wastewater treatment technologies, particularly the integration of advanced oxidation processes with biological methods, hold promise for effectively removing recalcitrant dyes and other pollutants. nih.gov The emphasis on resource recovery from wastewater, such as the extraction of valuable chemicals or energy generation through bio-electrochemical systems, represents a shift towards a more sustainable and economically viable approach to wastewater management. tandfonline.comnih.govmdpi.com Continued research, interdisciplinary collaboration, and supportive policies will be key to realizing the full potential of these sustainable practices in the textile industry.

Q & A

Q. How can researchers mitigate bias when interpreting toxicity data for this compound?

  • Methodological Answer : Blind data analysis by separating sample identifiers. Use standardized assays (e.g., Daphnia magna immobilization) with positive/negative controls. Apply regression models to dose-response curves and report confidence intervals. Cross-validate findings with alternative endpoints (e.g., enzymatic activity vs. mortality rates) .

Literature and Collaboration

Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications?

  • Methodological Answer : Use Boolean operators in databases (SciFinder, Web of Science) to combine terms: ("this compound" OR "CAS 12220-06-3") AND (synthesis OR degradation OR toxicity). Screen results with inclusion/exclusion criteria (e.g., peer-reviewed, post-2000). Map trends via bibliometric tools (VOSviewer) and annotate conflicting results .

Q. How should interdisciplinary teams allocate tasks in studies of this compound’s photodynamic properties?

  • Methodological Answer : Divide roles by expertise: synthetic chemists (dye modification), photophysicists (quantum yield measurements), and toxicologists (ecotoxicity assays). Use project management tools (Gantt charts) to track milestones. Hold regular peer reviews to align methodologies and data formats .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.